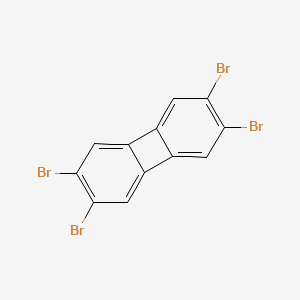
Biphenylene, 2,3,6,7-tetrabromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biphenylene, 2,3,6,7-tetrabromo- is a brominated derivative of biphenylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four bromine atoms attached to the biphenylene core at positions 2, 3, 6, and 7
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of biphenylene, 2,3,6,7-tetrabromo- typically involves the bromination of biphenylene. One efficient method is photobromination, where biphenylene is exposed to bromine in the presence of ultraviolet light. This reaction is carried out in a solvent such as carbon tetrachloride (CCl4) at a low temperature (around 10°C). The reaction yields a mixture of hexabromides, which can be further processed to obtain the desired tetrabrominated product .
Industrial Production Methods
Industrial production of biphenylene, 2,3,6,7-tetrabromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of photochemical reactors and efficient separation techniques, such as crystallization and column chromatography, are essential for the large-scale production of this compound .
化学反应分析
Types of Reactions
Biphenylene, 2,3,6,7-tetrabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex polycyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenylene derivatives, while reduction and oxidation can lead to partially or fully de-brominated or oxidized products .
科学研究应用
Biphenylene, 2,3,6,7-tetrabromo- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other brominated polycyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties
作用机制
The mechanism of action of biphenylene, 2,3,6,7-tetrabromo- involves its interaction with various molecular targets. For instance, it can inhibit the synthesis of plastoquinone, a key molecule in the photosynthetic electron transport chain, by interfering with specific enzymes involved in its biosynthesis. This inhibition can lead to the disruption of photosynthesis in algae and other photosynthetic organisms . Additionally, its brominated structure allows it to interact with biological membranes and proteins, potentially leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Biphenylene: The parent compound without bromine atoms.
2,3,5,6-Tetrabromobiphenylene: Another brominated derivative with bromine atoms at different positions.
Tetraphenylene: A related polycyclic aromatic compound with a different ring structure.
Uniqueness
Biphenylene, 2,3,6,7-tetrabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This compound exhibits unique reactivity and stability compared to other brominated biphenylene derivatives, making it valuable for specific applications in materials science and organic synthesis .
属性
CAS 编号 |
62754-84-1 |
|---|---|
分子式 |
C12H4Br4 |
分子量 |
467.78 g/mol |
IUPAC 名称 |
2,3,6,7-tetrabromobiphenylene |
InChI |
InChI=1S/C12H4Br4/c13-9-1-5-6(2-10(9)14)8-4-12(16)11(15)3-7(5)8/h1-4H |
InChI 键 |
YAPJYXGESQXVQY-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Br)Br)C3=CC(=C(C=C23)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)

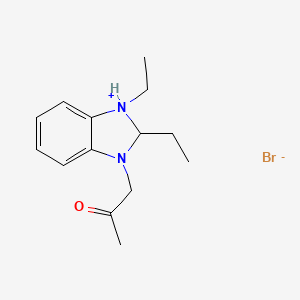

![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)


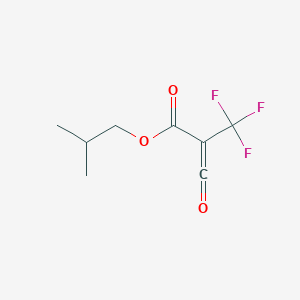
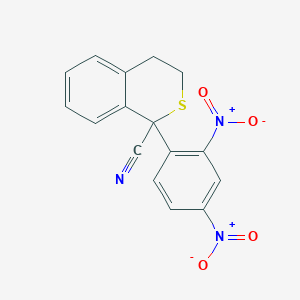
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
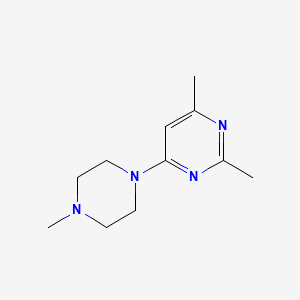
![3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide](/img/structure/B14516065.png)

